Clorhidrato de etilo 4-piperidinocarboxilato

Descripción general

Descripción

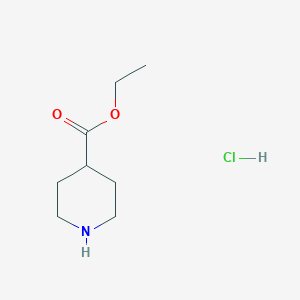

Ethyl piperidine-4-carboxylate hydrochloride is a chemical compound that is significant in various chemical syntheses and pharmaceutical applications. It is related to piperidine derivatives, which are known for their biological activities, including anti-acetylcholinesterase properties . The compound is also an intermediate in the synthesis of other chemicals, such as cisapride, which is a gastrointestinal stimulant .

Synthesis Analysis

The synthesis of ethyl piperidine-4-carboxylate hydrochloride involves several steps, including esterification, hydrogenation, and microbial reduction. One method starts with isonicotinic acid, which undergoes esterification and hydrogenation to yield ethyl 4-piperidinecarboxylate with high purity . Another approach involves the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, which yields the hydrochloride salt with high diastereo- and enantioselectivity . Additionally, the compound can be synthesized through esterification reactions using piperidine-4-carboxylic acid and ethanol, with thionyl chloride and trimethylchlorosilane as reagents .

Molecular Structure Analysis

The molecular structure of ethyl piperidine-4-carboxylate hydrochloride has been characterized by various techniques, including single crystal X-ray diffraction. The piperidine ring typically adopts a chair conformation, and the carboxyl group is in the equatorial position. In the crystal structure, the chloride anion forms hydrogen bonds with the carboxyl group, and there are additional electrostatic interactions between the protonated nitrogen of the piperidine ring and the chloride anion .

Chemical Reactions Analysis

Ethyl piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including those that lead to the formation of anti-acetylcholinesterase agents. For instance, the introduction of bulky moieties or phenyl groups at specific positions on the piperidine ring can significantly enhance the compound's activity against acetylcholinesterase . The compound can also participate in Knoevenagel condensation reactions, which are useful in synthesizing molecules with potential antimicrobial and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl piperidine-4-carboxylate hydrochloride are influenced by its molecular structure. The compound's crystalline form, hydrogen bonding, and electrostatic interactions contribute to its stability and reactivity. The orthorhombic crystal structure and the specific hydrogen bond lengths are crucial for understanding the compound's behavior in various chemical environments . The compound's reactivity in microbial reduction and esterification reactions also highlights its versatility as an intermediate in organic synthesis .

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Piperidina

Las piperidinas se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos y desempeñan un papel fundamental en la industria farmacéutica . El clorhidrato de etilo 4-piperidinocarboxilato se puede utilizar en reacciones intra e intermoleculares que conducen a la formación de varios derivados de piperidina: piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas .

Síntesis de Moduladores de Proteínas SMN

Este compuesto se utiliza como reactivo para la síntesis de moduladores de proteínas SMN . Las proteínas SMN juegan un papel crucial en la supervivencia de las neuronas motoras, y los moduladores pueden tener aplicaciones terapéuticas potenciales en enfermedades como la atrofia muscular espinal.

Síntesis de ésteres alifáticos β-aril y β-amino sustituidos

El this compound se utiliza en la síntesis de ésteres alifáticos β-aril y β-amino sustituidos mediante una adición conjugada/migración de doble enlace en tándem catalizada por rodio . Estos compuestos tienen aplicaciones potenciales en química medicinal debido a sus actividades biológicas.

Síntesis de nitroetilendiaminas

Este compuesto se utiliza en la apertura del anillo nucleofílico de la nitroimidazolidinona para sintetizar nitroetilendiaminas . Las nitroetilendiaminas son intermedios importantes en la síntesis orgánica y tienen aplicaciones en la síntesis de productos farmacéuticos y agroquímicos.

Síntesis de agonistas y antagonistas de receptores

El this compound se utiliza como bloque de construcción para las síntesis de agonistas y antagonistas de receptores . Estos compuestos son cruciales en el descubrimiento y desarrollo de fármacos, ya que pueden modular la actividad de los receptores y tener aplicaciones terapéuticas potenciales.

Síntesis de derivados de 4-amino-5-cloro-2-metoxibenzamida

Este compuesto se utiliza como reactivo de partida en la síntesis de derivados de 4-amino-5-cloro-2-metoxibenzamida N - [1- [5- (1-metilindol-3-ilcarbonylamino)pentil]piperidin-4-ilmetil]benzamida . Estos derivados tienen aplicaciones potenciales en química medicinal debido a sus actividades biológicas.

Mecanismo De Acción

Target of Action

Ethyl piperidine-4-carboxylate hydrochloride, also known as Piperidine-4-carboxylic acid ethyl ester hydrochloride, is a chemical compound with the molecular formula C8H16ClNO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been used as a reactant for the synthesis of various compounds, including smn protein modulators, β-aryl and β-amino-substituted aliphatic esters, and nitroethylenediamines . These reactions suggest that the compound may interact with its targets through mechanisms such as rhodium-catalyzed tandem double bond migration/conjugate addition and nucleophilic ring opening .

Pharmacokinetics

Its water solubility, which can impact bioavailability, is mentioned but without specific values . Further pharmacokinetic studies are needed to understand how these properties influence the compound’s bioavailability.

Result of Action

Its role as a reactant in the synthesis of various compounds suggests that it may have indirect effects on cellular processes

Safety and Hazards

Propiedades

IUPAC Name |

ethyl piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZAKTXWTXRXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594398 | |

| Record name | Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147636-76-8 | |

| Record name | Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary effects of Piperidine-4-carboxylic acid ethyl ester hydrochloride observed in a clinical setting?

A1: Research indicates that Piperidine-4-carboxylic acid ethyl ester hydrochloride exhibits potent analgesic (pain-relieving) and antispasmodic properties. [, , ]. Studies show its effectiveness in managing postoperative pain and restlessness, offering a potential alternative to morphine []. Additionally, its combined atropine-like and sedative effects make it particularly suitable for treating severe colicky pain [].

Q2: Are there any specific patient populations where caution is advised when administering Piperidine-4-carboxylic acid ethyl ester hydrochloride?

A2: Yes, research suggests exercising caution when administering Piperidine-4-carboxylic acid ethyl ester hydrochloride to specific patient groups. For instance, its use in individuals with bronchial asthma has been investigated []. Additionally, caution is recommended for ambulatory and elderly patients due to a higher incidence of dizziness and potential syncope [].

Q3: Beyond its analgesic and antispasmodic effects, have any other noteworthy observations been made regarding the effects of Piperidine-4-carboxylic acid ethyl ester hydrochloride?

A3: While generally considered safe, research has documented potential side effects associated with Piperidine-4-carboxylic acid ethyl ester hydrochloride. These include dizziness, perspiration, and dryness of the mouth []. There are also reports suggesting a possibility for habit formation and, in isolated cases, the potential to induce delirium [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)